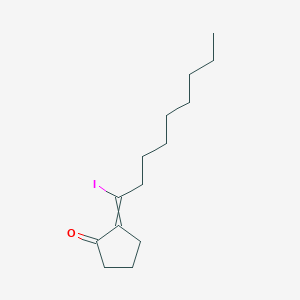![molecular formula C8H12S2Te B14191618 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene CAS No. 850012-75-8](/img/structure/B14191618.png)
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene is a compound that belongs to the class of organotellurium compounds. It features a thiophene ring substituted with an ethylsulfanyl group and a tellanyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tellurides, and substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene involves its interaction with biological molecules. The tellurium atom can form bonds with sulfur and selenium-containing enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A basic five-membered ring containing sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene is unique due to the presence of both ethylsulfanyl and tellanyl groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
850012-75-8 |
|---|---|
Molekularformel |
C8H12S2Te |
Molekulargewicht |
299.9 g/mol |
IUPAC-Name |
2-(2-ethylsulfanylethyltellanyl)thiophene |
InChI |
InChI=1S/C8H12S2Te/c1-2-9-6-7-11-8-4-3-5-10-8/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
PRSLEUMPZCLELK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC[Te]C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)

![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)


![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
